

Understanding the pharmacokinetics of Butamirate metabolites

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Compound of Interest

Compound Name: Butamirate

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An In-depth Guide to the Pharmacokinetics of **Butamirate** Metabolites

Introduction

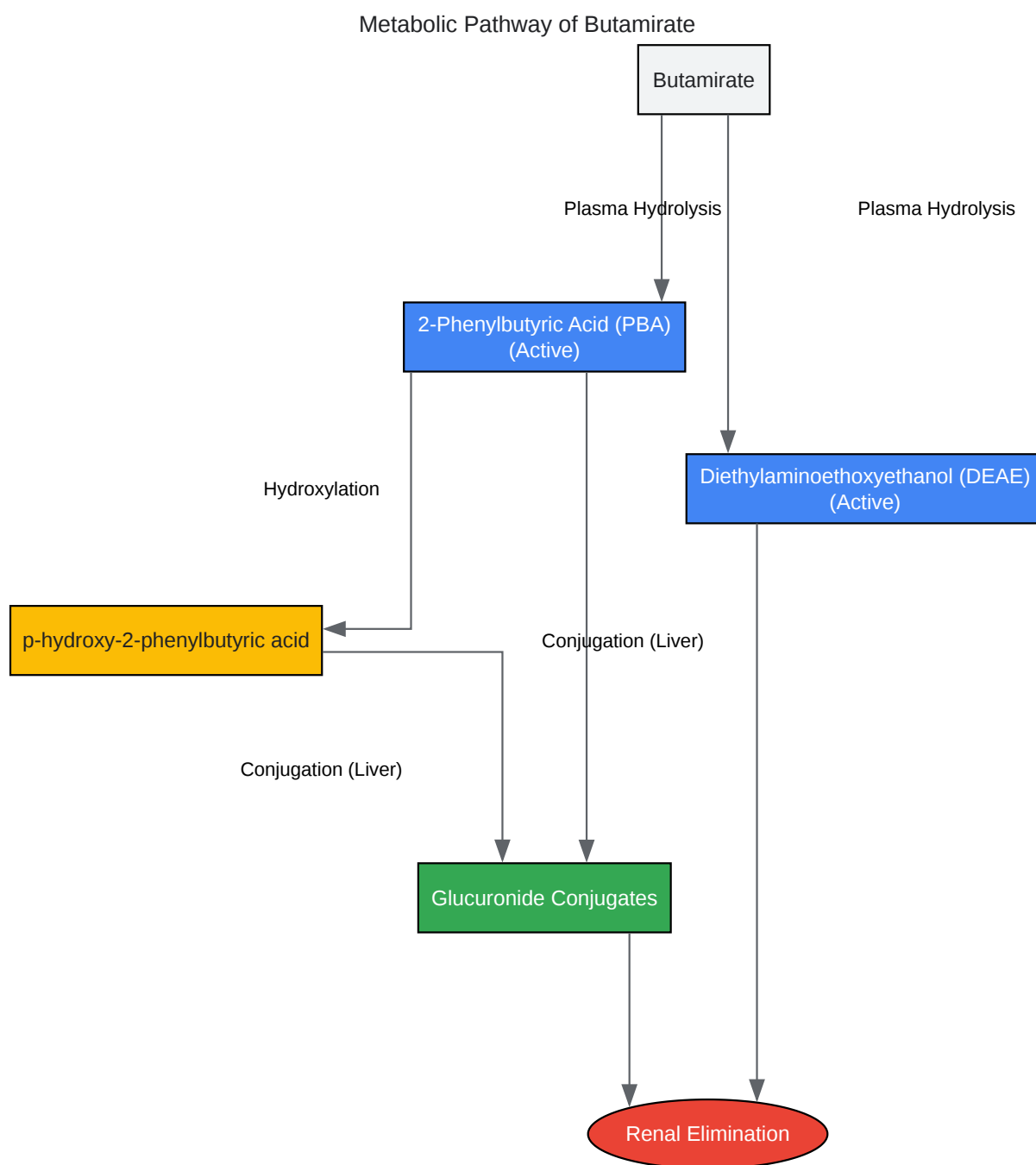
Butamirate citrate is a centrally acting non-opioid cough suppressant utilized for the symptomatic treatment of non-productive cough. Its mechanism of action is not fully understood but is considered to be central, acting on the cough center in the brainstem, and is neither chemically nor pharmacologically related to opioid alkaloids[1][2]. **Butamirate** also exhibits non-specific anticholinergic and bronchospasmolytic effects, which aid in respiratory function[1][3]. Following oral administration, **butamirate** is rapidly and completely absorbed and undergoes extensive metabolism[4][5]. This guide provides a detailed examination of the pharmacokinetics of its principal metabolites, 2-phenylbutyric acid (PBA) and diethylaminoethoxyethanol (DEAE).

Metabolic Pathway of Butamirate

Butamirate is a prodrug that is not detected in plasma or urine post-administration[3]. It is rapidly and completely hydrolyzed in the plasma to its two main metabolites: 2-phenylbutyric acid (PBA) and diethylaminoethoxyethanol (DEAE)[1][5]. Both of these metabolites are also reported to possess antitussive properties[1][5].

PBA undergoes further partial metabolism through hydroxylation at the para-position[1][5]. Ultimately, the three metabolites are primarily eliminated via the kidneys. The acidic

metabolites, in particular, are extensively conjugated with glucuronic acid in the liver before renal excretion[1][5].



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Metabolic Pathway of Butamirate

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of **butamirate**'s primary metabolites have been quantified in several clinical studies involving healthy adult volunteers. The data summarized below illustrates the dose-dependent nature of these parameters.

Table 1: Pharmacokinetic Parameters of **Butamirate** Metabolites (Mean Values)

Metabolite	Butamirate Dose	C _{max} (ng/mL)	T _{max} (h)	AUC _{0–inf} (µg·h/mL)	T _½ (h)	Study Reference
2-Phenylbutyric Acid	22.5 mg	932.4	-	-	-	Dicpinigaitis et al. [6]
	45 mg (syrup)	1860	1.5	50.4	26	Bohner et al. [7]
	45 mg (tablet)	1880	1.1	54.7	27	Bohner et al. [7]
	90 mg	3357.4	-	-	-	Dicpinigaitis et al. [6]
	150 mg (syrup)	6400	~1.5	-	~6	Product Monograph [5]
General		-	-	-	23.26 - 24.42	MPI, EU: SmPC [1]
Diethylaminoethoxyethanol	22.5 mg	33.8	-	-	-	Dicpinigaitis et al. [6]

|| General | - | - | - | 2.72 - 2.90 | MPI, EU: SmPC [1] |

C_{max}: Maximum plasma concentration; T_{max}: Time to reach maximum plasma concentration; AUC_{0–inf}: Area under the plasma concentration-time curve from time zero to infinity; T_{1/2}: Elimination half-life.

Experimental Protocols

The data presented above are derived from structured clinical trials with defined methodologies. Understanding these protocols is crucial for interpreting the pharmacokinetic results.

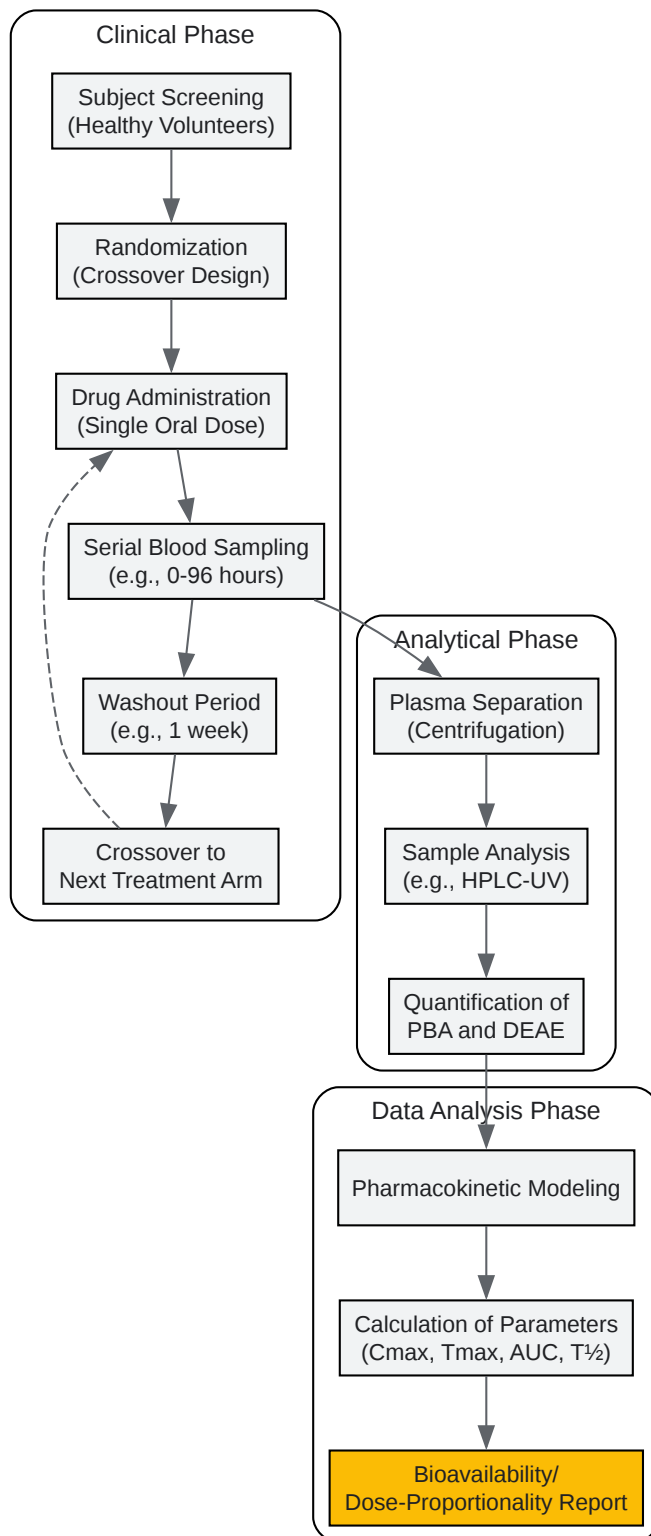
Protocol 1: Dose-Response and Pharmacokinetic/Pharmacodynamic Study (Dicpinigaitis et al.)

- Study Design: A randomized, placebo-controlled, six-way crossover study was conducted to evaluate the antitussive effects and pharmacokinetics of **butamirate**[\[6\]](#).
- Subjects: The study involved 34 healthy volunteers, with a median age of 25 years[\[6\]](#).
- Methodology:
 - Dosing: Subjects received single doses of **butamirate** (22.5 mg, 45 mg, 67.5 mg, and 90 mg), dextromethorphan (30 mg), and a placebo in a crossover fashion[\[3\]](#)[\[6\]](#).
 - Sample Collection: Plasma samples were collected at various time points to analyze for **butamirate** metabolites[\[6\]](#).
 - Pharmacodynamic Assessment: Cough reflex sensitivity was evaluated using capsaicin inhalational challenges at baseline and at 2, 4, 6, 8, 12, and 24 hours post-dosing to establish a relationship between pharmacokinetic and pharmacodynamic parameters[\[6\]](#).
- Analytical Method: Plasma concentrations of 2-phenylbutyric acid and diethylaminoethoxyethanol were determined using validated analytical methods, though specific details of the assay were not provided in the primary publication[\[6\]](#).

Protocol 2: Bioavailability Study of Different Formulations (Bohner et al.)

- Study Design: This research involved two randomized, two-way crossover studies to compare the relative bioavailability of different oral **butamirate** citrate formulations[7].
- Subjects: A total of 18 healthy volunteers participated in the trials[7].
- Methodology:
 - Dosing: Subjects received a single 45 mg dose of **butamirate** citrate as either a test or reference formulation (syrups, tablets, and solutions)[7].
 - Washout Period: A one-week washout period was maintained between the successive dosing periods[7].
 - Sample Collection: Blood samples were collected immediately before drug administration and at 17 different time points over a 96-hour period post-dosing[7].
- Analytical Method: The plasma concentration of 2-phenylbutyric acid was quantified using a validated reversed-phase high-performance liquid chromatography (HPLC) method coupled with ultraviolet (UV) detection. The lower limit of quantification for this method was 50 ng/mL[7].

General Workflow of a Butamirate PK Study

[Click to download full resolution via product page](#)Workflow of a **Butamirate** PK Study

Conclusion

The pharmacokinetic profile of **butamirate** is characterized by its rapid and complete hydrolysis into its active metabolites, 2-phenylbutyric acid and diethylaminoethoxyethanol. 2-phenylbutyric acid is the major metabolite, exhibiting a significantly longer elimination half-life compared to both the parent compound and DEAE, suggesting it is the primary contributor to the sustained antitussive effect. Pharmacokinetic parameters, such as C_{max} and AUC, for 2-phenylbutyric acid demonstrate a clear dose-proportionality. The methodologies employed in these studies, including randomized crossover designs and validated HPLC analytical techniques, provide a robust foundation for understanding the clinical pharmacology of **butamirate**'s metabolites.

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